molecular formula C17H13F3N4O3 B2482371 Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034278-17-4

Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate

货号: B2482371
CAS 编号: 2034278-17-4
分子量: 378.311
InChI 键: KLTZKPYVRZVLJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a triazolopyridine derivative featuring:

  • A trifluoromethyl group at the 8-position of the triazolopyridine core, enhancing metabolic stability and lipophilicity.
  • A carbamoyl benzoate ester at the 4-position, which may act as a prodrug moiety or influence target binding.

属性

IUPAC Name

methyl 4-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c1-27-16(26)11-6-4-10(5-7-11)15(25)21-9-13-22-23-14-12(17(18,19)20)3-2-8-24(13)14/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZKPYVRZVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the trifluoromethyl group and the carbamoylbenzoate moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen or the addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use amines or alcohols as nucleophiles.

Major Products Formed:

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate has been studied for its efficacy against a range of bacterial and fungal pathogens.

  • Case Study : In vitro studies have shown that similar triazole derivatives demonstrate significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections caused by resistant strains .

Anticancer Properties

The triazolo-pyridine scaffold is recognized for its potential anticancer activity. Compounds with this structure can inhibit specific pathways involved in tumor growth and metastasis.

  • Case Study : Research has demonstrated that derivatives of triazolo-pyridines can inhibit cancer cell proliferation by targeting phosphodiesterases (PDEs), which are implicated in cancer progression . The methyl carbamoyl group may enhance the compound's ability to penetrate cellular membranes, increasing its effectiveness.

Cognitive Enhancement

Compounds that modulate phosphodiesterase activity can influence cognitive functions such as memory and learning. Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate may serve as a lead compound for developing cognitive enhancers.

  • Research Insight : PDE4D inhibitors have been shown to improve cognitive functions in animal models, indicating that similar compounds could be effective in treating cognitive impairments associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is crucial for optimizing its pharmacological properties.

Structural FeatureActivityNotes
Triazole RingAntimicrobialEssential for biological activity against pathogens
Trifluoromethyl GroupIncreased lipophilicityEnhances membrane permeability
Carbamoyl GroupPotentially increases solubilityMay improve bioavailability

Synthesis and Chemical Properties

The synthesis of methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions including:

  • Formation of the triazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with the benzoate moiety.

The compound's molecular formula is C16H15F3N4O2C_{16}H_{15}F_3N_4O_2, with a molecular weight of approximately 368.31 g/mol .

作用机制

The mechanism by which Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's interaction with these targets can modulate their activity, leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The evidence describes 4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenyl benzoate (13), a triazolopyridazine derivative. Key differences include:

Parameter Target Compound Compound 13 (Triazolopyridazine)
Core Structure [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-b]pyridazine
Substituents Trifluoromethyl (electron-withdrawing), carbamoyl benzoate ester 6-Methyl group, benzoyl ester, aminoethylphenyl linkage
Synthetic Route Not described in evidence Benzoyl chloride + pyridine, 24h reaction, CHCl3/MeOH elution
Biological Activity Undocumented in evidence Preliminary appraisal mentioned, but no specific data given

Key Observations:

Structural Divergence : The triazolopyridine core in the target compound differs from the pyridazine ring in Compound 12. Pyridazines generally exhibit altered electronic properties and binding affinities compared to pyridines.

Functional Group Impact : The trifluoromethyl group in the target compound may confer greater metabolic resistance than the methyl group in Compound 13.

Synthetic Complexity : The target compound’s carbamoyl benzoate ester likely requires multi-step synthesis (e.g., coupling reagents for carbamate formation), whereas Compound 13 employs a straightforward benzoylation.

Research Findings and Limitations

  • Gaps in Evidence: No data on the target compound’s solubility, stability, or biological activity is available.
  • Hypothetical Comparisons: Based on analogous triazolopyridine derivatives, the trifluoromethyl group may enhance target selectivity (e.g., kinase inhibition) compared to non-fluorinated analogs. The carbamoyl benzoate could improve cell permeability relative to free carboxylic acids.

生物活性

Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and a triazole-pyridine moiety, which are known for their biological activities. The molecular formula is C15H15F3N4O2C_{15}H_{15}F_3N_4O_2 with a molecular weight of approximately 358.31 g/mol.

Biological Activity Overview

Research has indicated that compounds containing triazole and pyridine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate have been explored in several studies.

In Vitro Studies

  • Cytotoxicity : In vitro studies have demonstrated that related compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazolo-pyridazine derivatives showed IC50 values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Kinase Inhibition : The compound's potential as a kinase inhibitor has also been investigated. Triazolo derivatives have shown to inhibit c-Met kinase activity effectively, which is crucial in cancer progression . The IC50 values for some derivatives were comparable to established inhibitors like Foretinib.

The mechanism of action for Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate may involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase. This is supported by studies that indicate significant changes in cell cycle distribution upon treatment with related triazole compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group enhances the compound's potency. Modifications in the pyridine and triazole moieties can significantly affect the biological activity, suggesting a need for further optimization to enhance efficacy .

Case Studies

  • Cytotoxicity Assessment : A study evaluated several triazolo derivatives for their cytotoxicity against human cancer cell lines using the MTT assay. Compounds exhibiting IC50 values below 5 μM were considered potent candidates for further development .
  • Kinase Activity : Another research focused on the inhibitory effect of triazolo derivatives on c-Met kinase in vitro. The findings revealed that certain derivatives had IC50 values in the low micromolar range, indicating promising therapeutic potential .

Data Tables

Compound Cell Line IC50 (μM) Kinase Inhibition
Compound AA5491.06 ± 0.16Yes
Compound BMCF-71.23 ± 0.18Yes
Compound CHeLa2.73 ± 0.33Yes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。